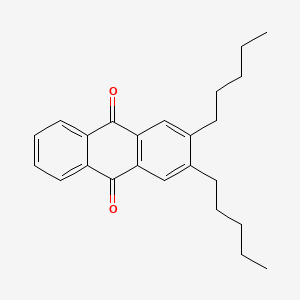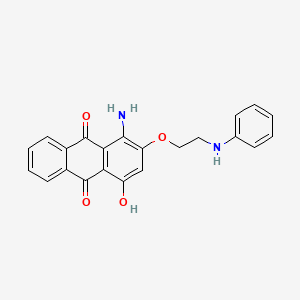
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes an anthracene backbone with amino, anilinoethoxy, and hydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. One common synthetic route includes the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Etherification: The aminoanthraquinone is then reacted with 2-chloroethanol in the presence of a base to form the anilinoethoxy group.
Hydroxylation: Finally, the compound is hydroxylated using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, or sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide, or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or biology.
類似化合物との比較
Similar Compounds
1-Amino-2-(2-methoxyethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a methoxyethoxy group instead of an anilinoethoxy group.
1-Amino-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with an ethoxyethoxy group instead of an anilinoethoxy group.
1-Amino-2-(2-phenylethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a phenylethoxy group instead of an anilinoethoxy group.
Uniqueness
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
55880-03-0 |
|---|---|
分子式 |
C22H18N2O4 |
分子量 |
374.4 g/mol |
IUPAC名 |
1-amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O4/c23-20-17(28-11-10-24-13-6-2-1-3-7-13)12-16(25)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h1-9,12,24-25H,10-11,23H2 |
InChIキー |
ATUCJTYOKYDSAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


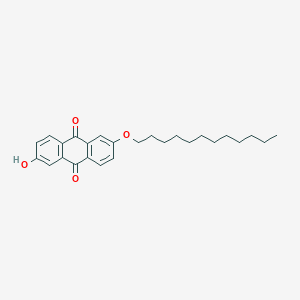

![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

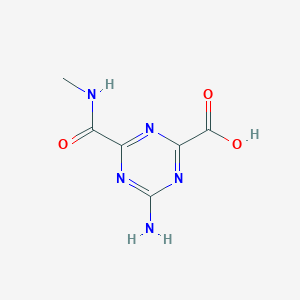
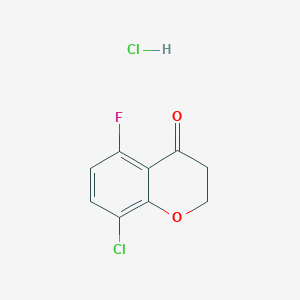
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
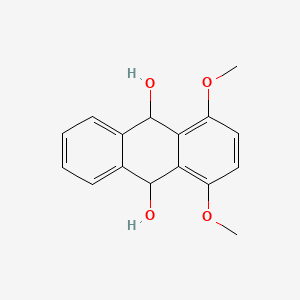
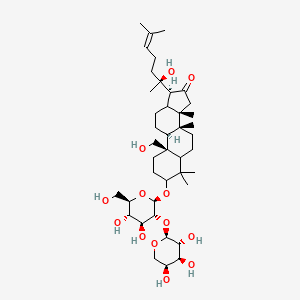
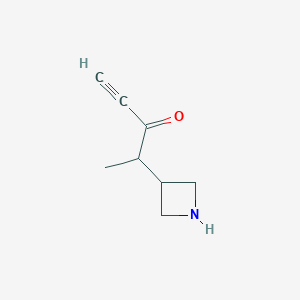
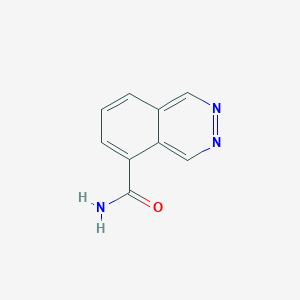
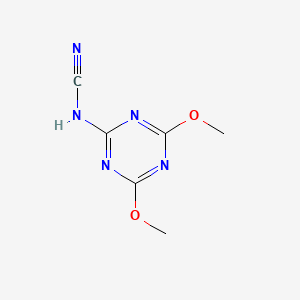
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
